Welcome to the BenchChem Online Store!
molecular formula C12H21N B8652887 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(tert-butyl)amine

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(tert-butyl)amine

Cat. No. B8652887
M. Wt: 179.30 g/mol
InChI Key: ZIAXQOGRBVLJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05603985

Procedure details

5-(t-butylanfinomethyl)norbomene. 14 g of dicyclopentadiene and 60 g of the N-allyl-N-t-butylamine were placed neat in a Parr High-Pressure Reactor. The reaction was heated to 185° C. with stirring for 15 h. The reaction was then cooled down and the reaction solution was distilled under vacuum (0.5 torr). The desired product distilled over at 35°-36 ° C. 24.6 g of product was collected in this way (64.7% yield).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2C=C1)[CH2:7]3.C([NH:14][C:15]([CH3:18])([CH3:17])[CH3:16])C=C>>[C:15]([NH:14][CH2:1][CH:5]1[CH2:4][CH:8]2[CH2:7][CH:6]1[CH:10]=[CH:9]2)([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C(C=C)NC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Stirring
Type
CUSTOM
Details
with stirring for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled down
DISTILLATION
Type
DISTILLATION
Details
the reaction solution was distilled under vacuum (0.5 torr)
DISTILLATION
Type
DISTILLATION
Details
The desired product distilled over at 35°-36 ° C
CUSTOM
Type
CUSTOM
Details
24.6 g of product was collected in this way (64.7% yield)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(C)(C)(C)NCC1C2C=CC(C1)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.